EZH2 Inhibitory Potency: SAR Evidence That 1-Alkyl Size Dictates Target Engagement
SAR studies on the 1-methyl-3-oxo hexahydroisoquinoline series reveal that 1-position alkyl substitution is the single most critical determinant of EZH2 inhibitory potency [1]. The 1-methyl parent compound 10d achieves an EZH2 wild-type IC50 of 0.66 nM, whereas the unsubstituted analog (1-H, compound 10a) shows an IC50 of 14 nM—a ~21-fold loss in potency [1]. Extending the 1-substituent from methyl to ethyl (1-ethyl target compound) is predicted to further modulate potency and isoform selectivity based on established steric SAR trends within this chemotype, though direct IC50 data for the 1-ethyl analog remain unpublished. By contrast, introducing a bulky phenyl ring at the 1-position (compound 10i) abolishes activity entirely (IC50 >5000 nM), demonstrating that excessive steric bulk is incompatible with the EZH2 binding pocket [1]. This steep SAR gradient means the 1-ethyl derivative occupies a specific, non-interchangeable activity niche between the 1-methyl and 1-isopropyl/1-phenyl series.
| Evidence Dimension | EZH2 wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the active range between 1-methyl (0.66 nM) and 1-H (14 nM) based on steric SAR |
| Comparator Or Baseline | 1-Methyl (10d): IC50 = 0.66 nM; 1-H (10a): IC50 = 14 nM; 1-Phenyl (10i): IC50 > 5000 nM |
| Quantified Difference | ~21-fold potency drop from 1-methyl to 1-H; >7500-fold drop from 1-methyl to 1-phenyl |
| Conditions | Biochemical EZH2 methyltransferase assay; IC50 values averaged from two independent dose–response curves [1] |
Why This Matters
The 1-ethyl group places the compound in a defined activity window distinct from both the maximally potent 1-methyl and the weakly active 1-unsubstituted analogs, making it a critical SAR probe for optimizing EZH2 inhibitor selectivity and drug-like properties.
- [1] Zhang L, Song X, Wang N, et al. Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors. RSC Adv. 2015;5:25967-25978. doi:10.1039/C5RA02365C. (Table 1: compounds 10a, 10d, 10i.) View Source
